Cycloheptane

Catalog No.
S772760
CAS No.
291-64-5
M.F
C7H14
M. Wt
98.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cycloheptane

CAS Number

291-64-5

Product Name

Cycloheptane

IUPAC Name

cycloheptane

Molecular Formula

C7H14

Molecular Weight

98.19 g/mol

InChI

InChI=1S/C7H14/c1-2-4-6-7-5-3-1/h1-7H2

InChI Key

DMEGYFMYUHOHGS-UHFFFAOYSA-N

SMILES

C1CCCCCC1

Solubility

3.06e-04 M
In water, 30 mg/L at 25 °C
Very soluble in ethanol and ether; soluble in benzene, and chloroform

Canonical SMILES

C1CCCCCC1

Organic Chemistry and Material Science

  • Synthesis of Complex Molecules: Cycloheptane serves as a valuable building block for synthesizing more complex organic molecules. Its ring structure allows for controlled functionalization, enabling the creation of diverse materials with tailored properties for applications in pharmaceuticals, polymers, and advanced materials ScienceDirect.
  • Study of Molecular Interactions: Due to its well-defined structure and lack of reactive functional groups, cycloheptane is a useful model system for studying fundamental intermolecular interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions Journal of the American Chemical Society: .

Biochemistry and Medicinal Chemistry

  • Drug Delivery Systems: Cycloheptane derivatives are being explored for their potential use in drug delivery systems. Their cyclic structure allows for encapsulation of therapeutic agents, while their chemical properties can be modified to control release rates and target specific tissues International Journal of Pharmaceutics.
  • Membrane Mimetics: Cycloheptane rings can mimic the structure of certain biological membranes. This makes them valuable tools for studying membrane-protein interactions and developing new drugs that target these interactions Bioorganic & Medicinal Chemistry Letters.

Environmental Science and Catalysis

  • Biodegradation Studies: Cycloheptane is a relatively simple hydrocarbon that readily undergoes biodegradation. Studying its breakdown by microorganisms helps researchers understand natural attenuation processes for pollutants in the environment Applied and Environmental Microbiology.
  • Development of Novel Catalysts: Cycloheptane can be used as a substrate in reactions to develop and test new catalysts. Its well-defined reactivity allows researchers to understand the mechanisms of catalytic processes and design more efficient catalysts for various applications Journal of Catalysis.

Cycloheptane is a cycloalkane characterized by its seven carbon atoms arranged in a ring, with the molecular formula C7H14\text{C}_7\text{H}_{14}. It appears as a colorless liquid with a distinctive odor, and it is insoluble in water but soluble in organic solvents. Cycloheptane is primarily utilized as a nonpolar solvent in the chemical industry and serves as an intermediate in the synthesis of various chemicals and pharmaceuticals. Its structure is notable for being three-dimensional and puckered, which allows it to avoid the strain associated with flat configurations that would lead to bond angles exceeding the ideal tetrahedral angle of approximately 109.5109.5^\circ .

Additional Safety Information:

  • Cycloheptane vapors are heavier than air and can accumulate in low-lying areas [].
  • Prolonged or repeated skin contact can cause irritation [].
, including:

  • Hydrogenation: Cycloheptene can be hydrogenated to form cycloheptane.
  • Deprotonation Reactions: Cycloheptane can react with hydrogen cations to form cycloheptyl cations .
  • Ring Opening: At elevated temperatures, cycloheptane can undergo ring opening to yield 1-heptene, which has implications for fuel chemistry .

The compound is relatively stable under normal conditions but can react with strong oxidizing agents, leading to combustion or other reactions that may produce hazardous byproducts .

Cycloheptane can be synthesized through several methods:

  • Clemmensen Reduction: Cycloheptanone can be reduced using zinc amalgam and hydrochloric acid to yield cycloheptane .
  • Catalytic Hydrogenation: The hydrogenation of cycloheptene in the presence of catalysts such as palladium or platinum can also produce cycloheptane.
  • C-C Bond Formation: Recent advancements include the use of cuprate catalysts that facilitate coupling reactions involving unactivated C(sp³)-H bonds with electron-deficient olefins .

Cycloheptane finds various applications across different industries:

  • Solvent: It serves as a nonpolar solvent in organic synthesis and chemical processes.
  • Intermediate: Used in the production of pharmaceuticals and other organic compounds.
  • Fuel Research: Its combustion properties are studied for applications in fuel formulations and engine performance assessments .

Research into the interactions of cycloheptane primarily focuses on its reactivity under different conditions. Studies have shown that it can participate in free radical reactions, particularly when exposed to heat or light, which can lead to the formation of various products including alkenes and other hydrocarbons. Furthermore, its behavior in combustion processes has been explored to understand its role as a potential fuel surrogate .

Cycloheptane shares similarities with other cycloalkanes, particularly those with seven carbon atoms or fewer. Here are some comparable compounds:

CompoundMolecular FormulaUnique Features
CyclopentaneC₅H₁₀Smaller ring structure; lower boiling point
CyclohexaneC₆H₁₂More stable chair conformation; widely used solvent
1-HepteneC₇H₁₄Unsaturated; reactive double bond
CyclooctaneC₈H₁₄Larger ring; exhibits different conformational forms

Uniqueness of Cycloheptane

Cycloheptane is unique due to its specific ring size, which leads to distinct physical properties such as higher boiling points compared to smaller cycloalkanes like cyclopentane and cyclohexane. Its puckered conformation allows for unique chemical reactivity patterns not seen in linear or smaller cyclic hydrocarbons.

The systematic development of cycloheptane chemistry traces back to fundamental advances in organic synthesis during the late nineteenth century. According to historical records, the compound was first synthesized through cyclization reactions involving dicarboxylic acid derivatives. French chemist Jean-Baptiste Boussingault made significant contributions to the field in 1836 when he first synthesized cycloheptanone from the calcium salt of dibasic suberic acid, which subsequently led to the development of cycloheptane synthesis methods. The ketonization process that Boussingault developed involved the thermal decomposition of calcium suberate to yield calcium carbonate and the cyclic ketone precursor, which could then be reduced to obtain the saturated cycloalkane.

The nomenclature of cycloheptane follows standard International Union of Pure and Applied Chemistry conventions for cycloalkanes, where the prefix "cyclo" indicates the cyclic nature of the hydrocarbon chain, and "heptane" designates the seven-carbon framework. Alternative names that appear in the literature include "suberane" and "heptamethylene," with the former being particularly common in older chemical literature. The Chemical Abstracts Service registry number 291-64-5 provides unique identification for this compound in chemical databases and regulatory documents.

The systematic study of cycloheptane's properties began in earnest during the early twentieth century as analytical techniques became more sophisticated. Early researchers recognized that seven-membered rings exhibited intermediate properties between the highly strained smaller rings and the more flexible larger cycloalkanes. This positioning within the cycloalkane family made cycloheptane an important subject for investigating ring strain effects and conformational dynamics.

Structural Classification Within Cycloalkane Family

Cycloheptane occupies a distinctive position within the cycloalkane classification system, being categorized as a "common" cycloalkane alongside cyclopentane and cyclohexane, as distinguished from small rings (cyclopropane and cyclobutane) and medium rings (cyclooctane through cyclotridecane). This classification reflects both the relative stability of seven-membered rings compared to smaller systems and their prevalence in synthetic and natural contexts. The compound belongs to the broader category of saturated hydrocarbons, specifically alicyclic hydrocarbons, where all carbon atoms adopt tetrahedral geometry characteristic of sp³ hybridization.

The molecular structure of cycloheptane consists of seven carbon atoms arranged in a closed ring, with each carbon bearing two hydrogen atoms, resulting in the molecular formula carbon seven hydrogen fourteen. Unlike smaller cycloalkanes that are constrained to relatively rigid geometries, cycloheptane exhibits significant conformational flexibility due to the reduced angular strain in seven-membered rings. The compound can adopt multiple conformations, including twist and boat arrangements that interconvert rapidly at room temperature, contributing to its fluxional nature.

PropertyValueUnitsReference
Molecular FormulaCarbon₇Hydrogen₁₄-
Molecular Weight98.19g/mol
Chemical Abstracts Service Number291-64-5-
Ring Size ClassificationCommon Cycloalkane-
Hybridization Statesp³-

Recent computational investigations using density functional theory methods have revealed that cycloheptane can exist in forty-two distinct conformational arrangements, with particular emphasis on twist-boat and twist-chair interconversions. These studies have employed sophisticated computational approaches including omega B97X-D functional with 6-311+G* basis sets and MP2/aug-cc-pVTZ calculations to map the complete conformational landscape. The spherical conformational landscape model developed for cycloheptane represents the first comprehensive visualization of conformational dynamics in seven-membered rings, providing insights into the rapid pseudorotation processes that characterize this molecular system.

Natural Occurrence vs. Synthetic Production Pathways

Cycloheptane occurs naturally in petroleum deposits, where it can be isolated through fractional distillation and purification processes. The natural abundance of cycloheptane in crude oil varies depending on the geological source and formation conditions, but it typically represents a minor component of the cycloalkane fraction. Petroleum-derived cycloheptane serves as an important feedstock for chemical synthesis and solvent applications, particularly in nonpolar reaction systems where its chemical inertness provides advantages.

Synthetic production pathways for cycloheptane have been developed to supplement natural sources and provide access to high-purity material for research and industrial applications. The primary synthetic route involves Clemmensen reduction of cycloheptanone using zinc amalgam in hydrochloric acid, which selectively reduces the carbonyl group while preserving the ring structure. This method provides excellent yields and allows for the preparation of cycloheptane from readily available ketone precursors that can be synthesized through various ring-forming reactions.

Alternative synthetic approaches include the thermal rearrangement of larger cycloalkanes and the cyclization of linear heptanoic acid derivatives under specific conditions. Modern synthetic methods have also explored catalytic hydrogenation of cycloheptene using palladium or platinum catalysts, which provides a mild and efficient route to the saturated cycloalkane. The choice of synthetic method depends on the desired scale, purity requirements, and available starting materials.

Production MethodStarting MaterialConditionsYield Characteristics
Natural ExtractionPetroleumFractional DistillationVariable, depends on source
Clemmensen ReductionCycloheptanoneZinc/Hydrochloric AcidHigh yield, reliable
Catalytic HydrogenationCycloheptenePalladium/HydrogenQuantitative under mild conditions
Thermal RearrangementLarger CycloalkanesHigh temperature, catalystsModerate yield, complex mixtures

Industrial production of cycloheptane typically relies on petroleum extraction followed by purification to remove impurities and other cycloalkanes. The purification process involves multiple distillation steps and may include treatment with drying agents to remove trace water. High-purity cycloheptane (greater than 99% purity) is required for many research applications and specialized industrial uses, necessitating careful attention to purification protocols.

Bond Angle Analysis and Ring Strain Considerations

The molecular geometry of cycloheptane deviates significantly from planar arrangements due to substantial strain considerations that govern its three-dimensional structure [5] [6]. Electron diffraction studies have established precise geometrical parameters for the compound, revealing carbon-carbon bond lengths of 1.538 Angstroms and carbon-hydrogen bond lengths of 1.112 Angstroms [7]. The average carbon-carbon-carbon bond angles vary depending on the conformational state, measuring 115.3 degrees in the twist-chair conformation and 113.5 degrees in the chair conformation [7].

Ring strain analysis demonstrates that cycloheptane experiences moderate strain energy of approximately 26.2 kilojoules per mole, positioning it between the strain-free cyclohexane and the more strained cyclooctane [5] [8]. This strain energy originates primarily from torsional strain and emerging transannular interactions, distinguishing it from smaller rings that experience predominantly angle strain [5] [6]. The deviation from the ideal tetrahedral carbon angle of 109.5 degrees contributes to the overall destabilization of the ring system [5] [9].

The following table summarizes the key molecular structure parameters determined through experimental analysis:

ParameterValueSource
Carbon-Carbon bond length1.538 ÅElectron diffraction [7]
Carbon-Hydrogen bond length1.112 ÅElectron diffraction [7]
Average Carbon-Carbon-Carbon angle (twist-chair)115.3°Electron diffraction [7]
Average Carbon-Carbon-Carbon angle (chair)113.5°Electron diffraction [7]
Ring strain energy26.2 kJ/molLiterature compilation [5] [8]

Comparative analysis with other cycloalkanes reveals cycloheptane's unique position in the ring strain hierarchy, as demonstrated in the following comparative data:

CycloalkaneRing SizeRing Strain (kJ/mol)Primary Strain Type
Cyclopropane3115.0Angle + Torsional [5]
Cyclobutane4110.0Angle + Torsional [5]
Cyclopentane526.0Torsional [9] [10]
Cyclohexane60.0None [5]
Cycloheptane726.2Torsional + Transannular [5] [8]
Cyclooctane840.5Transannular + Torsional [5] [8]

Conformational Dynamics and Puckering Mechanisms

Cycloheptane exhibits complex conformational behavior characterized by rapid interconversion between multiple puckered forms through pseudorotational mechanisms [11] [12]. The compound cannot adopt a planar configuration due to prohibitive torsional strain that would result from complete eclipsing of all carbon-hydrogen bonds [5] [6]. Instead, the seven-membered ring adopts non-planar conformations that minimize the overall strain energy through a delicate balance of angle and torsional strain considerations [11] [7].

Electron diffraction studies conducted at 310 Kelvin have established that cycloheptane exists as a dynamic equilibrium mixture of two primary conformational families: the twist-chair conformation, comprising 76 percent of the population, and the chair conformation, accounting for 24 percent [7]. These conformational preferences reflect the relative stability differences between the available puckered forms under ambient conditions [11] [7].

The conformational landscape of cycloheptane can be precisely described using Cremer-Pople puckering coordinates, which provide quantitative measures of ring deformation [13] [14]. For the twist-chair conformation, the puckering coordinates are q₂ = 0.529 Angstroms and q₃ = 0.645 Angstroms, while the chair conformation exhibits q₂ = 0.487 Angstroms and q₃ = 0.715 Angstroms [7] [13]. These parameters indicate the magnitude and nature of the ring puckering in the respective conformational states [14] [15].

ConformationPopulation (%)Temperature (K)q₂ (Å)q₃ (Å)Method
Twist-chair763100.5290.645Electron diffraction [7]
Chair243100.4870.715Electron diffraction [7]

The conformational interconversion process occurs through pseudorotational pathways that involve systematic displacement of the ring puckering around the ring perimeter [11] [12]. Computational studies have revealed that cycloheptane possesses accessible pathways for conformational exchange with relatively low energy barriers, facilitating rapid equilibration between different puckered forms [11] [15]. The spherical conformational landscape model identifies 42 distinct conformers organized into three concentric families: boat forms, twist conformations with different symmetries, and chair-like arrangements [11].

The fluxional nature of cycloheptane manifests through temperature-dependent conformational behavior, with higher temperatures favoring increased pseudorotational motion and more extensive sampling of the conformational space [11] [12]. The energy barriers between conformational states are sufficiently low to permit rapid interconversion at ambient temperatures, resulting in averaged spectroscopic properties that reflect the dynamic nature of the ring system [11] [16].

Polymorphic Crystal Structures and Phase Transitions

Cycloheptane exhibits complex solid-state polymorphism characterized by four distinct crystalline forms that manifest across different temperature ranges [17]. The phase behavior demonstrates the influence of molecular packing arrangements and intermolecular interactions on the stability of different crystal structures [17] [18]. These polymorphic transitions occur at well-defined temperatures, reflecting the thermodynamic relationships between the various solid phases [17].

The phase transition sequence proceeds through four distinct forms as temperature decreases: Form I represents the highest temperature stable phase, existing from the melting point at negative 8 degrees Celsius down to negative 61 degrees Celsius [17]. Form II maintains stability between negative 61 degrees Celsius and negative 75 degrees Celsius, while Form III persists from negative 75 degrees Celsius to negative 138 degrees Celsius [17]. Form IV constitutes the lowest temperature stable polymorph below negative 138 degrees Celsius [17].

PhaseTemperature Range (°C)Transition Temperature (°C)Notes
Form I-8 to melting-8 (melting)Liquid phase above -8°C [17]
Form II-61 to -8-61Stable phase transition [17]
Form III-75 to -61-75Intermediate stability range [17]
Form IV-138 to -75-138Lowest temperature stable phase [17]

The polymorphic behavior of cycloheptane reflects the complex interplay between molecular conformation and crystal packing efficiency [19] [18]. Different polymorphs may accommodate distinct conformational preferences or molecular orientations within the crystal lattice, leading to variations in density, thermal expansion, and other physical properties [19] [20]. The multiple phase transitions observed in cycloheptane underscore the delicate balance of intermolecular forces that govern solid-state stability in flexible molecular systems [17] [18].

Research on related cycloheptane derivatives has revealed additional insights into the crystallographic behavior of seven-membered ring systems [21] [22]. Studies of substituted cycloheptane compounds have demonstrated that even minor structural modifications can significantly influence crystal packing arrangements and polymorphic behavior [19] [18]. The antiparallel stacking patterns observed in certain cycloheptane derivatives illustrate the importance of directional intermolecular interactions in determining crystal structure preferences [19] [18].

Physical Description

Cycloheptane appears as a colorless oily liquid. Insoluble in water and less dense than water. Flash point 60°F. Vapors heavier than air. Inhalation of high concentrations may have a narcotic effect. Used to make other chemicals.

Color/Form

Colorless liquid

XLogP3

4

Boiling Point

245.3 °F at 760 mm Hg (USCG, 1999)
118.4 °C
118.48 °C at 760 mm Hg

Flash Point

43 °F (USCG, 1999)
6 °C (43 °F) (Closed cup)
<70 °F (<21 °C) (Closed cup)

Vapor Density

3.3 (Air = 1)

Density

0.811 (USCG, 1999)
0.8098 g/cu cm at 20 °C

LogP

4.0 (LogP)
log Kow = 4.0

Melting Point

10.4 °F (USCG, 1999)
-8.0 °C

UNII

VTZ53P34JA

GHS Hazard Statements

Aggregated GHS information provided by 94 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (82.98%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (81.91%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H412 (13.83%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Cycloheptane is a colorless liquid. It is slightly soluble in water. It is a part of cigarette smoke. USE: Cycloheptane is used to make other chemicals. EXPOSURE: People who work in industries where products containing cycloheptane are used will have the highest exposure. The general population may be exposed to cycloheptane from tobacco smoke. If cycloheptane is released to the environment, it can become a vapor in the air at ordinary temperatures. It breaks down in air. Cyclopheptane is expected to evaporate rapidly from soil and water surfaces. It moves slowly through soil. Cycloheptane that remains in soil or water may be slowly broken down by microorganisms. It is expected to build up in aquatic organisms. RISK: Like other chemicals with similar chemical structures, cycloheptane may cause irritation to the nose, throat, skin or eyes. Breathing in high concentrations may cause symptoms such as nausea, dizziness, and loss of consciousness. Rats breathing in high concentrations of cycloheptane lost consciousness and had convulsions. The potential for cycloheptane to cause cancer in humans has not been assessed by the EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

44 mm Hg (USCG, 1999)
21.60 mmHg
21.6 mm Hg at 25 °C

Pictograms

Health Hazard Flammable

Flammable;Health Hazard

Other CAS

291-64-5

Wikipedia

Cycloheptane

Use Classification

Fire Hazards -> Flammable - 3rd degree

Storage Conditions

Conditions for safe storage, including any incompatibilities: Store in cool place. Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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